{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-13-6-1-4-9-16(13)22-11-5-10-20-15-8-3-2-7-14(15)19-17(20)12-21/h1-4,6-9,21H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOINZZGXETDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Reactions for Propyl Group Introduction
The 3-(2-chlorophenoxy)propyl side chain is introduced via alkylation of a benzimidazole precursor. A common strategy involves reacting 1H-benzimidazole-2-methanol with 1-bromo-3-(2-chlorophenoxy)propane under basic conditions.
Example Protocol
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Substrate Preparation : 1H-benzimidazole-2-methanol is synthesized from o-phenylenediamine and glycolic acid using methanesulfonic acid at 80–100°C .
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Alkylation : The substrate is treated with 1-bromo-3-(2-chlorophenoxy)propane in dimethylacetamide (DMAc) at 110–130°C for 6–8 hours .
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Workup : The crude product is extracted with isopropanol and purified via charcoal treatment, yielding 70–85% alkylated product .
Critical Parameters
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Solvent : Polar aprotic solvents like DMAc enhance nucleophilicity .
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Temperature : Reactions above 100°C improve reaction kinetics but risk decomposition .
Nucleophilic Substitution for Chlorophenoxy Moiety
The 2-chlorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A patent by FR2563518A1 details the use of 2-chlorophenol and a propyl dihalide:
Stepwise Procedure
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Intermediate Synthesis : 3-chloropropanol is converted to 1,3-dibromopropane using PBr3.
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Coupling : 2-Chlorophenol reacts with 1,3-dibromopropane in ethanol with K2CO3, yielding 1-bromo-3-(2-chlorophenoxy)propane .
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Purification : Distillation under reduced pressure (60–80°C) isolates the alkylating agent.
Yield Optimization
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Catalyst : CuI (5 mol%) accelerates Ullmann-type couplings .
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Base : Potassium carbonate minimizes side reactions compared to stronger bases .
Oxidation and Functional Group Interconversion
The hydroxymethyl group at position 2 is introduced via oxidation of a methylthio precursor. FR2563518A1 demonstrates this using hydrogen peroxide:
Oxidation Protocol
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Substrate : 2-(methylthio)-1H-benzimidazole is alkylated as described in Section 2.
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Oxidation : Treatment with 30% H2O2 in acetic acid at 100°C for 1 hour converts -SCH3 to -CH2OH .
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Workup : Sodium sulfite quenches excess peroxide, followed by crystallization from 2-propanol/water (2:1).
Reaction Metrics
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Temperature : 100°C ensures complete oxidation without over-oxidizing to carboxylic acids .
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Purity : HPLC analysis confirms >99% purity after recrystallization .
Purification and Characterization Techniques
Purification
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Charcoal Treatment : Removes colored impurities by stirring the crude product with activated charcoal in isopropanol at 80°C .
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Solvent Extraction : Isopropanol/water mixtures (3:1) yield crystalline products with minimal losses .
Characterization
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HPLC : Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase .
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NMR : 1H NMR (DMSO-d6) shows characteristic peaks at δ 4.55 (CH2OH), 7.25–7.80 (aromatic protons) .
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Mass Spectrometry : ESI-MS m/z 317.1 [M+H]+ aligns with C17H17ClN2O2 .
Comparative Analysis of Synthetic Routes
The table below contrasts two methods for synthesizing {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol:
The alkylation-oxidation route offers superior yield and purity, making it preferable for industrial-scale synthesis.
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at N1 vs. N3 positions is minimized using bulky bases (e.g., DBU) .
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Over-Oxidation : Controlled H2O2 stoichiometry (1.2 equiv) prevents conversion of -CH2OH to -COOH .
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Solvent Residues : Isopropanol/water azeotrope distillation reduces solvent traces to <0.1% .
Chemical Reactions Analysis
{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles, leading to the formation of various substituted benzimidazole derivatives.
Scientific Research Applications
{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol can be compared with other similar compounds, such as:
1-[3-(2-chlorophenoxy)propyl]-2-methylbenzimidazole: This compound has a similar structure but with a methyl group on the benzimidazole ring, which may result in different biological activities.
1-[3-(2-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine: This compound has an imine group instead of a methanol group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Biological Activity
The compound {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for various pharmacological properties, including anticancer, antibacterial, and antifungal activities. The unique structural characteristics of this compound, including the presence of a chlorophenoxy group and a hydroxymethyl moiety, suggest diverse biological interactions.
Chemical Structure and Properties
- Molecular Formula : C17H17ClN2O2
- Molecular Weight : 316.78 g/mol
The compound consists of:
- A benzimidazole core , which is a bicyclic structure that enhances biological activity.
- A 3-(2-chlorophenoxy)propyl substituent that may contribute to its herbicidal properties.
- A methanol group that introduces a hydroxyl functional group, allowing for hydrogen bonding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. The binding affinity to these targets modulates their activity, influencing various cellular processes.
Anticancer Properties
Studies have shown that compounds with benzimidazole structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism typically involves:
- Inhibition of enzymes such as kinases or proteases.
- Induction of apoptosis in cancer cells.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial activities. The presence of the chlorophenoxy group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Herbicidal Potential
Given the structural features of this compound, it may exhibit herbicidal properties by interfering with plant growth regulators or photosynthetic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar benzimidazole derivatives:
- Anticancer Efficacy : A study reported that related compounds showed significant inhibition of cancer cell lines, with IC50 values ranging from 700 nM to 10 nM against specific cancer types .
- Enzyme Inhibition : Research indicated that compounds with similar structures effectively inhibited 17β-hydroxysteroid dehydrogenase type 3, demonstrating potential for therapeutic applications in hormone-related cancers .
- Comparative Analysis : A comparative study highlighted the unique biological profiles of various benzimidazole derivatives, indicating that substitutions on the benzimidazole core significantly affect their pharmacological properties .
Data Table: Comparative Biological Activity of Benzimidazole Derivatives
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Benzimidazole core with chlorophenoxy | TBD | Anticancer |
| {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol | Similar structure with different substitution | 900 | Anticancer |
| {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol | Methyl substitution affects activity | TBD | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
